![molecular formula C10H10N4OS B12556497 Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- CAS No. 144870-66-6](/img/structure/B12556497.png)
Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyano group, a methoxyphenyl group, and a hydrazono group attached to an ethanethioamide backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- typically involves the reaction of 4-methoxyphenylhydrazine with a suitable cyano-containing precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the hydrazono group. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The hydrazono group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various electrophiles can be used to introduce new substituents at the hydrazono group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of new derivatives with different functional groups.
科学的研究の応用
Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with specific molecular targets.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
作用機序
The mechanism of action of Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- involves its interaction with specific molecular targets. The cyano and hydrazono groups are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 2-cyano-2-[(4-methylphenyl)hydrazono]ethanethioamide
- 2-Cyano-2-[(4-ethoxyphenyl)hydrazono]ethanethioamide
Uniqueness
Ethanethioamide, 2-cyano-2-[(4-methoxyphenyl)hydrazono]- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and can lead to different chemical and biological properties.
特性
CAS番号 |
144870-66-6 |
|---|---|
分子式 |
C10H10N4OS |
分子量 |
234.28 g/mol |
IUPAC名 |
2-amino-N-(4-methoxyanilino)-2-sulfanylideneethanimidoyl cyanide |
InChI |
InChI=1S/C10H10N4OS/c1-15-8-4-2-7(3-5-8)13-14-9(6-11)10(12)16/h2-5,13H,1H3,(H2,12,16) |
InChIキー |
GBUWOXUWWMIRBA-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)NN=C(C#N)C(=S)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Hexa-2,4-diyne-1,6-diylbis[(4-methylphenyl)cyanamide]](/img/structure/B12556414.png)

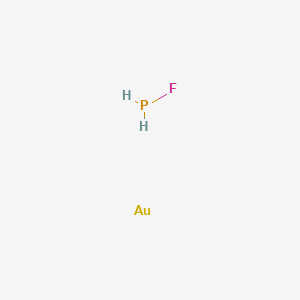
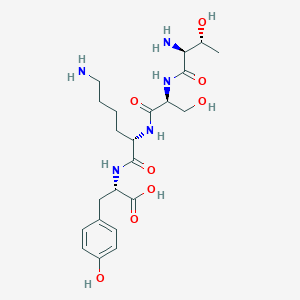


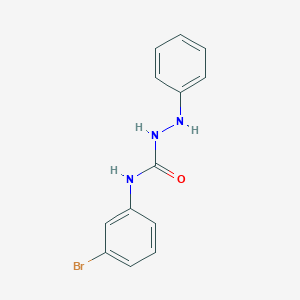
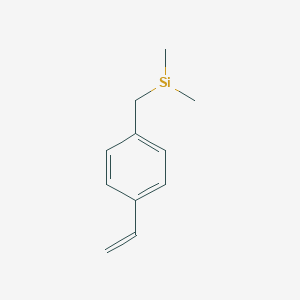
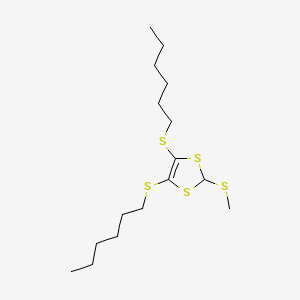
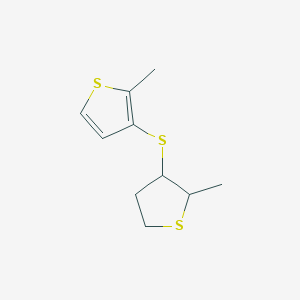
![3-Azabicyclo[3.2.2]nonane, 3-[(5-chloro-4-methoxy-3-thienyl)carbonyl]-](/img/structure/B12556489.png)
![4-{[2,5-Bis(chlorocarbonyl)phenyl]sulfanyl}phenyl acetate](/img/structure/B12556492.png)
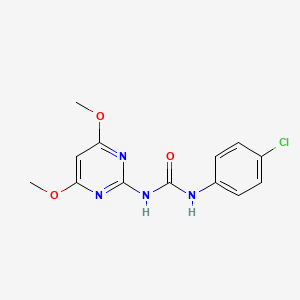
![Methyl 3-fluoro-4-[(5-fluoro-2-nitrophenoxy)methyl]benzoate](/img/structure/B12556498.png)
